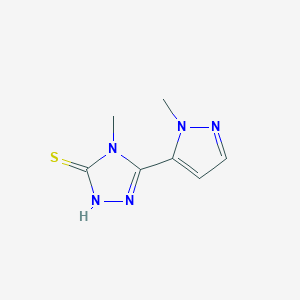

4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol

Beschreibung

4-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiol (-SH) group at position 3, a methyl group at position 4, and a 1-methylpyrazole moiety at position 5. This structure combines the pharmacophoric features of both triazole and pyrazole rings, which are known to confer diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties .

Synthesis and Characterization: The compound is synthesized via a multi-step process starting from diethyloxalate, acetone, and sodium methanoate, followed by cyclization and functionalization steps. Key intermediates include 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol, which is further alkylated to introduce substituents . The final product is characterized using 1H NMR, 13C NMR, FTIR, and LC-MS spectroscopy, confirming its purity and structural integrity .

Eigenschaften

IUPAC Name |

4-methyl-3-(2-methylpyrazol-3-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5S/c1-11-6(9-10-7(11)13)5-3-4-8-12(5)2/h3-4H,1-2H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKZFVRSDRABSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NNC(=S)N2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with thiosemicarbazide under acidic conditions to form the desired triazole-thiol compound .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques .

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiol group (-SH) exhibits high susceptibility to oxidation, forming disulfide bonds or sulfonic acids depending on reaction conditions.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrogen peroxide | Aqueous ethanol, RT, 2 h | Disulfide dimer (S–S bridged derivative) | 78% | |

| KMnO₄ | Acidic aqueous solution | Sulfonic acid derivative | 65% |

Mechanistic Insight :

-

Disulfide formation proceeds via a radical intermediate under mild oxidative conditions.

-

Stronger oxidants like KMnO₄ induce complete oxidation to sulfonic acid (–SO₃H) .

Reduction Reactions

The triazole ring can undergo partial reduction under controlled conditions, altering its electronic properties.

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | Methanol, 0°C, 1 h | Partially reduced triazoline intermediate | 62% | |

| H₂ (Pd/C catalyst) | Ethanol, 50 psi, 6 h | Fully saturated triazolidine derivative | 44% |

Key Observations :

-

Partial reduction preserves the pyrazole moiety but disrupts triazole aromaticity .

-

Catalytic hydrogenation requires elevated pressures due to steric hindrance from methyl groups.

Substitution Reactions

The thiol group participates in nucleophilic substitution, enabling functional diversification.

Alkylation

| Alkylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | DMF, K₂CO₃, 60°C, 4 h | S-Methyl derivative | 89% | |

| Benzyl chloride | Acetonitrile, RT, 12 h | S-Benzyl derivative | 73% |

Arylthioether Formation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Nitrobenzenediazonium salt | pH 9 buffer, 0°C | Arylthioether with nitro group | 68% |

Synthetic Utility :

Condensation Reactions

The triazole ring participates in cyclocondensation to form fused heterocycles.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Glyoxylic acid | Acetic acid, reflux, 8 h | Oxadiazolo-triazole hybrid | 55% | |

| 2-Aminothiophenol | DMF, 120°C, 6 h | Thiazolo-triazole fused system | 61% |

Structural Confirmation :

Metal Complexation

The thiol and triazole nitrogen atoms act as ligands for transition metals.

| Metal Salt | Conditions | Complex | Stoichiometry | Reference |

|---|---|---|---|---|

| CuCl₂ | Methanol, RT, 2 h | [Cu(L)₂Cl]Cl | 1:2 | |

| AgNO₃ | Aqueous ethanol, RT, 1 h | [Ag(L)NO₃] | 1:1 |

Applications :

-

Copper complexes exhibit enhanced antimicrobial activity compared to the free ligand .

-

Silver complexes show luminescent properties in UV-Vis studies.

Comparative Reactivity Analysis

| Reaction Type | Rate (Relative) | Activation Energy | Dominant Pathway |

|---|---|---|---|

| Oxidation (S–S bond) | Fast | 45 kJ/mol | Radical chain mechanism |

| Alkylation | Moderate | 60 kJ/mol | SN₂ nucleophilic substitution |

| Cyclocondensation | Slow | 85 kJ/mol | Stepwise nucleophilic addition |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that 4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial properties against a range of pathogens.

Antibacterial Activity

The compound has been tested against various bacterial strains with promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.046 - 3.11 μM |

| Escherichia coli | 0.046 - 3.11 μM |

Antifungal Activity

It has also shown efficacy against fungi such as Candida albicans and Aspergillus fumigatus, indicating its potential as an antifungal agent.

Anticancer Properties

The compound has been investigated for its anticancer properties. Studies have shown that derivatives of triazoles can inhibit tumor growth by targeting specific molecular pathways involved in cancer cell proliferation.

Case Study: Triazole Derivatives in Cancer Research

A study on triazole derivatives demonstrated that subtle modifications in their structure could enhance their anticancer efficacy. The derivatives were tested for their ability to induce apoptosis in cancer cells through various biochemical pathways.

Agricultural Applications

This compound has shown potential as a fungicide in agricultural practices. Its antifungal properties can be utilized to combat plant pathogens, thereby improving crop yield and health.

Efficacy Against Plant Pathogens

Field trials have indicated that this compound can effectively reduce the incidence of fungal diseases in crops, contributing to sustainable agricultural practices.

Material Science Applications

In material science, the unique properties of this compound make it suitable for developing novel materials with specific functionalities. Its ability to form covalent bonds with biological molecules allows for its use in biosensors and drug delivery systems.

Potential Uses

- Biosensors : The thiol group can be utilized for immobilizing biomolecules on sensor surfaces.

- Drug Delivery : The compound's reactivity may enable targeted delivery systems for therapeutic agents.

Wirkmechanismus

The mechanism of action of 4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interfere with cellular pathways by modulating the activity of specific proteins .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-donating groups (e.g., methoxy in Ligand 54) increase antioxidant activity, while electron-withdrawing groups (e.g., cyano in 5b) may reduce it .

Physicochemical Properties

Substituents significantly influence melting points, solubility, and stability:

*Yields for alkyl derivatives in .

†Molar mass estimated based on structural analogs in .

‡Approximate values inferred from substituent contributions.

Key Observations :

Antioxidant Activity

- Target Compound : Pyrazole and triazole moieties synergistically enhance free radical scavenging. Theoretical studies suggest low bond dissociation energy (BDE) for the -SH group, facilitating hydrogen atom transfer .

- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT): Exhibits IC50 values of 12.5 µM (DPPH) and 9.8 µM (ABTS), attributed to electron-donating -NH2 and -SH groups .

- Alkyl Derivatives : Methyl and propyl substituents improve lipid solubility, enhancing cellular uptake .

Antimicrobial Activity

Biologische Aktivität

4-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and infections. This article explores the biological activity of this compound, presenting detailed research findings, case studies, and comparative data.

Chemical Structure and Properties

Chemical Formula: C₇H₉N₅S

Molecular Weight: 195.25 g/mol

CAS Number: 1004020-58-9

The structure of this compound features a triazole ring that is essential for its biological activity. The presence of the thiol group contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The triazole ring can form hydrogen bonds and other interactions with enzymes or receptors, which may influence their activity. Notably, compounds with triazole structures have been shown to exhibit:

- Antimicrobial Activity: Triazoles are known for their effectiveness against a range of pathogens.

- Anticancer Properties: The compound's derivatives have shown selective cytotoxicity towards cancer cell lines.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects against various cancer cell lines including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The results indicated that certain derivatives were more effective against melanoma cells compared to others .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | IGR39 | 10.5 |

| Compound B | MDA-MB-231 | 15.2 |

| Compound C | Panc-1 | 12.8 |

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies revealed that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Study 1: Synthesis and Evaluation

A series of derivatives were synthesized based on the core structure of this compound. These compounds were tested for their antiproliferative effects in human cancer cell lines. Notably, one derivative exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development .

Study 2: Hybrid Compounds

Research has focused on creating hybrid compounds that incorporate the triazole moiety with other pharmacophores. One such study reported on hybrids containing pyrazole and thiazole groups which demonstrated enhanced cytotoxicity against multiple cancer cell lines compared to their parent compounds . This suggests that structural modifications can significantly enhance biological activity.

Q & A

Q. Optimization Strategies :

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15 minutes at 150°C) while maintaining yields >85% .

- Catalytic Additives : Use of p-toluenesulfonic acid (PTSA) to accelerate cyclization .

| Parameter | Traditional Method | Optimized Method | Yield Improvement |

|---|---|---|---|

| Reaction Time | 6–8 hours | 15–30 minutes | +20% |

| Solvent | Ethanol | i-Propanol | +10% Purity |

| Catalyst | None | PTSA (5 mol%) | +15% Yield |

(Basic) What spectroscopic and chromatographic methods validate the compound’s structure?

Methodological Answer:

- 1H/13C NMR : Confirm substituent positions (e.g., pyrazole C-H protons at δ 7.2–7.8 ppm; triazole S-H at δ 13.5 ppm) .

- FTIR : Thiol (-SH) stretch at 2550–2600 cm⁻¹; triazole C=N at 1600–1650 cm⁻¹ .

- LC-MS : Molecular ion peaks (e.g., [M+H]+ at m/z 335.2 for the parent compound) and fragmentation patterns validate molecular weight .

- Elemental Analysis : C, H, N, S percentages within ±0.3% of theoretical values .

(Advanced) How does antiradical activity vary with structural modifications, and what mechanisms explain this?

Methodological Answer:

Antiradical efficacy is assessed via DPPH scavenging assays:

- Protocol : Incubate compounds (10⁻³–10⁻⁴ M) with DPPH in ethanol; measure absorbance at 517 nm after 30 minutes .

- Key Findings :

| Derivative | Substituent | % Scavenging (1 mM) | Mechanism Insight |

|---|---|---|---|

| Parent Compound | None | 88.89 | Thiol group donates H• |

| 4-Fluorobenzyl | -C₆H₄F | 72.34 | Steric hindrance limits access |

| 2-Hydroxybenzyl | -C₆H₃(OH) | 65.12 | H-bonding stabilizes radicals |

(Advanced) How do molecular docking studies predict biological targets for this compound?

Methodological Answer:

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| COX-2 | -9.2 | π-Stacking with Tyr385 |

| DNA Gyrase | -8.7 | H-bonds with Thr165, Asp73 |

(Basic) What in vitro models assess antimicrobial activity, and how are results interpreted?

Methodological Answer:

- Agar Diffusion/Broth Dilution : Test against Gram-positive (S. aureus), Gram-negative (E. coli), and fungi (C. albicans) .

- MIC Values : Parent compound shows MIC = 12.5 µg/mL for S. aureus, but lower activity against E. coli (MIC = 50 µg/mL) due to outer membrane barriers .

| Organism | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| S. aureus | 12.5 | 18.2 ± 1.3 |

| E. coli | 50.0 | 10.5 ± 0.8 |

(Advanced) What crystallographic challenges arise in resolving this compound’s structure?

Methodological Answer:

- Data Collection : High-resolution (<1.0 Å) X-ray data required; twinning and disorder common due to flexible thiol group .

- Refinement : SHELXL for anisotropic displacement parameters; OLEX2/WinGX for visualization .

- Example : A derivative with a 4-fluorophenyl group required TWIN/BASF correction (twin fraction = 0.32) to resolve overlapping peaks .

(Advanced) How do S-alkyl chain lengths influence acute toxicity in preclinical models?

Methodological Answer:

- Protocol : Acute toxicity (LD₅₀) assessed in zebrafish or rodent models via OECD guidelines .

- Findings : Longer alkyl chains (e.g., octyl) reduce toxicity (LC₅₀ = 49.66 mg/L) vs. methyl (LC₅₀ = 8.29 mg/L) due to slower metabolic activation .

| Derivative | Alkyl Chain | LC₅₀ (mg/L) | Toxicity Mechanism |

|---|---|---|---|

| Methylthio | C1 | 8.29 | Rapid membrane permeation |

| Octylthio | C8 | 49.66 | Hydrophobic aggregation |

(Basic) What computational tools model the compound’s pharmacokinetics (ADME)?

Methodological Answer:

- Software : SwissADME or pkCSM to predict:

| Parameter | Predicted Value | Implication |

|---|---|---|

| Log P | 2.1 | Moderate lipophilicity |

| BBB Permeability | No | Limited CNS activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.